molecular formula C21H26N6O3 B2772192 1-(4-Ethoxyphenyl)-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one CAS No. 1257549-88-4

1-(4-Ethoxyphenyl)-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one

Cat. No.: B2772192
CAS No.: 1257549-88-4
M. Wt: 410.478
InChI Key: RGKBPZNCULIHCS-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H26N6O3 and its molecular weight is 410.478. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-2-30-18-6-4-17(5-7-18)27-15-14-26(21(27)29)16-19(28)24-10-12-25(13-11-24)20-22-8-3-9-23-20/h3-9H,2,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKBPZNCULIHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Ethoxyphenyl)-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one is a novel imidazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N4O3C_{23}H_{30}N_{4}O_{3} with a molecular weight of approximately 414.5 g/mol. The structure features an imidazolidinone core, which is known for its diverse pharmacological properties.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of imidazolidinones exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related study evaluated a series of compounds similar to the target compound and found that those with an imidazolidinone moiety displayed antiproliferative effects in the nanomolar to low micromolar range (0.066 - 6 µM) against cell lines such as HT-1080, HT-29, M21, and MCF7 .

CompoundCell LineIC50 (µM)Mechanism
PID-SO 16HT-10800.066Microtubule disruption
PID-SO 17MCF70.125Colchicine-binding site inhibition
PID-SO 18HT-290.200G2/M phase arrest

The most potent compounds in this study were shown to disrupt microtubule dynamics by interacting with the colchicine-binding site, thereby preventing proper mitotic spindle formation and leading to cell cycle arrest at the G2/M phase .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Microtubule Disruption : Similar compounds have been reported to bind to the colchicine site on tubulin, leading to microtubule destabilization.
  • Cell Cycle Arrest : The compound induces cell cycle arrest, particularly at the G2/M checkpoint, which is critical for cancer cell proliferation.
  • Resistance Profiles : Notably, these compounds maintain efficacy against multidrug-resistant cell lines, suggesting a unique mechanism that circumvents common resistance pathways .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of imidazolidinone derivatives highlighted their potential as antimitotic agents. The findings indicated that modifications at specific positions of the imidazolidinone structure could enhance antiproliferative activity significantly.

Study Overview

  • Objective : To evaluate the antiproliferative activity of synthesized imidazolidinones.
  • Methodology : Compounds were synthesized using high-throughput techniques and screened against various cancer cell lines.
  • Results : Compounds exhibited IC50 values ranging from nanomolar to low micromolar concentrations.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Ethoxyphenyl)-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the imidazolidin-2-one core via condensation reactions, using reagents like substituted amines and carbonyl compounds (e.g., phenidone derivatives) under reflux conditions .
  • Step 2 : Introduction of the 2-oxoethyl group through alkylation or nucleophilic substitution, often employing bromoacetyl intermediates .
  • Step 3 : Coupling with 4-(pyrimidin-2-yl)piperazine via amide bond formation or nucleophilic displacement, optimized using catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) . Purity is ensured via column chromatography and recrystallization, with yields reported between 70–85% under optimized conditions .

Q. How is the structural integrity of this compound validated experimentally?

Key analytical techniques include:

  • X-ray crystallography : For unambiguous confirmation of the 3D structure and stereochemistry, using programs like SHELXL for refinement .
  • Spectroscopy :
  • FT-IR : Identification of carbonyl (C=O, ~1670–1730 cm⁻¹) and amine (N-H, ~3200–3400 cm⁻¹) groups .
  • NMR : ¹H/¹³C NMR to verify substituent connectivity (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
    • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Questions

Q. What computational strategies can predict the bioactivity and binding interactions of this compound?

Integrated computational-experimental workflows are recommended:

  • Molecular docking : To model interactions with biological targets (e.g., enzymes or receptors), using software like AutoDock Vina and validated with crystal structures from the Protein Data Bank .
  • DFT (Density Functional Theory) : For optimizing ground-state geometry and calculating frontier molecular orbitals (HOMO/LUMO), which correlate with reactivity and redox potentials .
  • MD (Molecular Dynamics) simulations : To assess stability of ligand-target complexes over time, identifying key residues for mutagenesis studies .

Q. How can contradictions in crystallographic data during structure determination be resolved?

Contradictions often arise from disordered moieties or twinning. Mitigation strategies include:

  • Multi-program validation : Cross-checking solutions using SHELXD for phase determination and Olex2 for refinement .
  • High-resolution data : Collecting data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
  • Supplementary techniques : Pairing crystallography with spectroscopic data (e.g., NMR NOE experiments to confirm spatial proximity of substituents) .

Q. How does the substitution pattern on the ethoxyphenyl group influence biological activity?

Structure-Activity Relationship (SAR) studies highlight:

  • Electron-donating groups (e.g., ethoxy vs. methoxy): Ethoxy enhances metabolic stability due to steric hindrance, as seen in analogs with prolonged half-lives .
  • Positional effects : Para-substitution on the phenyl ring optimizes target engagement (e.g., integrase or kinase inhibition) compared to ortho/meta .
  • Bulkier substituents : May reduce solubility but improve receptor affinity, as observed in fluorophenyl analogs with IC₅₀ values < 1 µM .

Methodological Considerations

  • Experimental Design : For biological assays, include positive controls (e.g., known inhibitors) and validate via dose-response curves (e.g., IC₅₀ determination) .
  • Data Interpretation : Use statistical tools (e.g., ANOVA for cytotoxicity assays) and address outliers through triplicate measurements .

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